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Compound of Interest

Compound Name: Sulfo-Cyanine7 alkyne

Cat. No.: B1193678 Get Quote

Introduction

Sulfo-Cyanine7 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye designed for

robust and specific labeling of biomolecules.[1][2] Its terminal alkyne group enables covalent

conjugation to azide-modified proteins via a copper(I)-catalyzed alkyne-azide cycloaddition

(CuAAC) reaction, a cornerstone of "click chemistry".[3][4] This method is highly selective and

biocompatible, proceeding efficiently in aqueous buffers with minimal impact on protein

function.[4][5][6] The resulting Sulfo-Cyanine7-labeled proteins are ideal for a range of

applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, due to the

dye's high aqueous solubility and emission in the NIR spectrum, which minimizes background

autofluorescence from biological samples.[7]

Principle of the Method

The labeling strategy involves two main stages:

Introduction of an Azide Moiety: An azide group must be incorporated into the target protein.

This can be achieved through various methods, such as metabolic labeling with azide-

bearing amino acid analogs (e.g., azidohomoalanine) or by chemically modifying native

amino acid residues (e.g., lysines) with an azide-functionalized linker.

Click Chemistry Reaction: The azide-modified protein is then reacted with Sulfo-Cyanine7
alkyne in the presence of a copper(I) catalyst. The reaction forms a stable triazole linkage,

covalently attaching the fluorescent dye to the protein.
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Experimental Protocols
Protocol 1: Introduction of Azide Groups onto a Protein
This protocol describes the chemical modification of primary amines (e.g., lysine residues) on a

protein surface using an NHS-Ester-azide linker.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

Azide-PEG4-NHS Ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification resin (e.g., Sephadex G-25) for desalting[8]

Procedure:

Protein Preparation:

Ensure the protein is in a buffer free of primary amines (e.g., Tris) or ammonium ions, as

these will compete with the labeling reaction.[8]

The recommended protein concentration is 2-10 mg/mL for optimal labeling efficiency.[8]

Adjust the protein solution to pH 8.0-8.5 using 1 M sodium bicarbonate if necessary.[8]

Reagent Preparation:

Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in

anhydrous DMF or DMSO.

Azide Labeling Reaction:

Add a 10-20 fold molar excess of the Azide-PEG4-NHS Ester stock solution to the protein

solution.

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from

light, with gentle mixing.
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Purification:

Remove the unreacted azide linker by size-exclusion chromatography (e.g., a Sephadex

G-25 column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[8]

The resulting azide-modified protein is now ready for conjugation with Sulfo-Cyanine7
alkyne.

Protocol 2: Sulfo-Cyanine7 Alkyne Labeling via Click
Chemistry
This protocol details the copper-catalyzed click reaction to label the azide-modified protein.

Materials:

Azide-modified protein (from Protocol 1)

Sulfo-Cyanine7 alkyne

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium Ascorbate

Amine-free buffer (e.g., PBS, pH 7.4)

Purification resin (e.g., Sephadex G-25)[8]

Procedure:

Reagent Preparation:

Dye Solution: Prepare a 10 mM stock solution of Sulfo-Cyanine7 alkyne in water or

DMSO.[9] Store protected from light.

Catalyst Premix: Prepare a fresh solution containing 50 mM CuSO₄ and 250 mM THPTA in

water.
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Reducing Agent: Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

This solution is prone to oxidation and should be made immediately before use.[9]

Click Labeling Reaction:

In a microcentrifuge tube, combine the azide-modified protein (at a final concentration of

1-5 mg/mL) with a 3-10 fold molar excess of Sulfo-Cyanine7 alkyne.[9]

Add the Catalyst Premix to a final concentration of 1 mM CuSO₄ / 5 mM THPTA.

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 20

mM.

Gently mix the components and incubate for 1-2 hours at room temperature, protected

from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

Purification of Labeled Protein:

Remove excess dye and reaction components using a desalting column (e.g., Sephadex

G-25) equilibrated with your buffer of choice (e.g., PBS).[8][9]

Collect the colored fractions corresponding to the labeled protein. The labeled protein can

be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 3: Determination of Labeling Efficiency
The degree of labeling (DOL), or the average number of dye molecules per protein, can be

determined spectrophotometrically.

Procedure:

Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the

absorbance maximum for Sulfo-Cyanine7, which is approximately 750 nm (A₇₅₀).

Calculate the protein concentration using the following formula, which corrects for the dye's

absorbance at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein
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CF₂₈₀: Correction factor for the dye (A₂₈₀ / A₇₅₀). This value is typically ~0.05 for

Cyanine7 dyes.

ε_protein: Molar extinction coefficient of the protein at 280 nm.

Calculate the Degree of Labeling (DOL) using the formula:

DOL = A₇₅₀ / (ε_dye × Protein Concentration (M))

ε_dye: Molar extinction coefficient of Sulfo-Cyanine7 at ~750 nm (typically ~250,000

M⁻¹cm⁻¹).

Data Presentation
Table 1: Typical Reagent Concentrations for Click Chemistry Labeling

Reagent
Stock
Concentration

Final
Concentration

Molar Excess
(relative to protein)

Azide-Modified

Protein
1-10 mg/mL 1-5 mg/mL 1x

Sulfo-Cyanine7

Alkyne
10 mM 0.1 - 0.5 mM 3-10x

CuSO₄/THPTA Premix 50 mM / 250 mM 1 mM / 5 mM -

Sodium Ascorbate 500 mM 20 mM -

Table 2: Expected Labeling Outcomes and Performance
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Parameter Typical Value Notes

Labeling Efficiency 50-90%

Efficiency can be dependent

on protein molecular weight,

with higher molecular weight

proteins often showing better

labeling.[10]

Degree of Labeling (DOL) 1.0 - 4.0

A DOL between 2.0 and 4.0 is

often optimal for antibody

labeling to avoid quenching

and loss of function.

Reaction Time 1-2 hours

Reactions are typically

complete within this timeframe

at room temperature.[11]

Purity >95%

Post-labeling purification is

crucial to remove unreacted

dye and reagents.
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Stage 1: Protein Modification

Stage 2: Click Chemistry

Stage 3: Purification & Analysis
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Caption: Workflow for protein labeling using Sulfo-Cyanine7 alkyne via click chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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